Acide butyrique-1-13C

Vue d'ensemble

Description

Applications De Recherche Scientifique

(113C)butanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.

Biology: Employed in studies of microbial metabolism and gut microbiota interactions.

Medicine: Utilized in research on the effects of butyrate on cancer cells and its potential therapeutic applications.

Industry: Serves as a reference standard in analytical chemistry for the calibration of instruments and validation of methods

Mécanisme D'action

Target of Action

Butyric Acid-1-13C, also known as (113C)butanoic acid, is a Histone Deacetylase (HDAC) inhibitor . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function makes HDACs critical in the regulation of gene expression .

Mode of Action

As an HDAC inhibitor, Butyric Acid-1-13C interacts with HDACs and prevents them from removing acetyl groups from the histones . This action results in a more relaxed DNA configuration, promoting gene transcription and influencing cell behavior .

Biochemical Pathways

Butyric Acid-1-13C affects the biochemical pathways related to gene expression and regulation . By inhibiting HDACs, it impacts the transcription of various genes, including those involved in cell cycle regulation, differentiation, and apoptosis .

Pharmacokinetics

It’s known that the incorporation of stable isotopes like 13c into drug molecules can potentially affect their pharmacokinetic and metabolic profiles .

Result of Action

The inhibition of HDACs by Butyric Acid-1-13C leads to changes in gene expression that can have various effects at the molecular and cellular levels . For instance, it has been reported to have anti-tumor effects in several cancers .

Analyse Biochimique

Biochemical Properties

Butyric acid-1-13C participates in various biochemical reactions. It is a histone deacetylase (HDAC) inhibitor, which means it can influence gene expression by changing the acetylation state of histones . This interaction with histones and other proteins can influence various cellular processes.

Cellular Effects

Butyric acid-1-13C has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have anti-tumor effects in several cancers .

Molecular Mechanism

The molecular mechanism of Butyric acid-1-13C involves its role as an HDAC inhibitor. By inhibiting HDAC, it affects the acetylation state of histones, which in turn influences gene expression . This can lead to changes in the production of various proteins and other biomolecules within the cell.

Dosage Effects in Animal Models

The effects of Butyric acid-1-13C can vary with different dosages in animal models. For instance, it has been found that butyric acid derivatives can improve gut health and protect against harmful microbes in animal feed

Metabolic Pathways

Butyric acid-1-13C is involved in various metabolic pathways. It is a product of gut microbial fermentation and plays a key role in energy homeostasis

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of butyric acid-1-13C typically involves the incorporation of carbon-13 into the butyric acid molecule. One common method is the carboxylation of propyl magnesium bromide with carbon-13 labeled carbon dioxide. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products .

Industrial Production Methods

Industrial production of butyric acid-1-13C is generally achieved through chemical synthesis. The process involves the use of carbon-13 enriched precursors and reagents to ensure the incorporation of the isotope at the desired position. The final product is purified using techniques such as distillation and crystallization to achieve high purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

(113C)butanoic acid undergoes various chemical reactions, including:

Oxidation: (113C)butanoic acid can be oxidized to produce carbon dioxide and water.

Reduction: It can be reduced to butanol using reducing agents like lithium aluminum hydride.

Substitution: The carboxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride is a commonly used reducing agent.

Substitution: Thionyl chloride and phosphorus pentachloride are used for converting the carboxyl group to acyl chlorides.

Major Products

Oxidation: Carbon dioxide and water.

Reduction: Butanol.

Substitution: Butyryl chloride.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Butyric acid-2-13C

- Sodium butyrate-13C4

- Propionic acid-1-13C

- Isobutyric acid-1-13C

Uniqueness

(113C)butanoic acid is unique due to its specific labeling at the carbon-1 position, which allows for precise tracking and analysis in metabolic studies. This specificity makes it particularly valuable in research applications where the position of the isotope label is critical .

Activité Biologique

(113C)Butanoic acid, also known as butyric acid, is a short-chain fatty acid with significant biological activity. This compound is primarily produced through microbial fermentation in the human gut and has been associated with various physiological functions and therapeutic potential. This article explores the biological activity of (113C)butanoic acid, including its pharmacokinetics, mechanisms of action, and potential applications in health and disease.

Pharmacokinetics

Butyric acid is absorbed in the colon and metabolized by colonocytes and the liver, contributing to ATP generation during energy metabolism. It can also cross the blood-brain barrier via specific transporters, such as SLC16A family members, allowing for systemic distribution to various organ systems . The rapid metabolism of butyric acid results in peak blood levels shortly after administration, indicating its potent bioactivity .

The biological effects of butyric acid are mediated through several mechanisms:

- Histone Deacetylase Inhibition : Butyric acid acts as an inhibitor of histone deacetylases (HDACs), leading to increased acetylation of histones and modulation of gene expression. This mechanism is crucial for its anti-inflammatory and anticarcinogenic properties .

- Regulation of Immune Function : Butyric acid promotes the differentiation of regulatory T cells (Tregs), enhancing anti-inflammatory responses. It increases interleukin-10 production, which plays a role in suppressing inflammation .

- Antimicrobial Properties : The compound induces the expression of antimicrobial peptides, such as LL-37, which contribute to its antimicrobial effects against pathogenic bacteria in the gut .

Biological Effects

Butyric acid has been linked to several beneficial biological effects:

- Anti-inflammatory Effects : It suppresses colonic inflammation by inhibiting pro-inflammatory signaling pathways, such as IFN-γ/STAT1. This action is particularly relevant in conditions like inflammatory bowel disease (IBD) .

- Colorectal Cancer Prevention : Research indicates that butyric acid can inhibit the growth of colon cancer cells while promoting the proliferation of healthy colonic epithelial cells. This differential effect is attributed to the Warburg effect in cancer cells, which leads to impaired metabolism of butyrate .

- Metabolic Regulation : Butyric acid positively influences mitochondrial function, enhancing oxidative phosphorylation and beta-oxidation processes. This regulation may have implications for metabolic disorders such as obesity and diabetes .

Case Studies

Several studies have highlighted the therapeutic potential of butyric acid:

- Colorectal Cancer Study : A study demonstrated that butyric acid treatment resulted in reduced tumor growth in animal models of colorectal cancer. The mechanism involved HDAC inhibition and subsequent apoptosis induction in cancer cells .

- Inflammatory Bowel Disease (IBD) : Clinical trials have shown that butyrate enemas can significantly reduce symptoms in patients with ulcerative colitis. The treatment improved mucosal healing and reduced inflammation markers .

- Neuroprotection : Research has suggested that butyric acid may serve as a neuroprotective agent due to its ability to enhance mitochondrial function and reduce oxidative stress in neural tissues .

Summary Table of Biological Activities

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Anti-inflammatory | HDAC inhibition | Treatment for IBD |

| Colorectal cancer prevention | Induces apoptosis | Potential cancer therapy |

| Immunomodulation | Promotes Treg differentiation | Enhances immune tolerance |

| Metabolic regulation | Enhances mitochondrial function | Implications for obesity/diabetes |

| Antimicrobial | Induces antimicrobial peptides | Gut health maintenance |

Propriétés

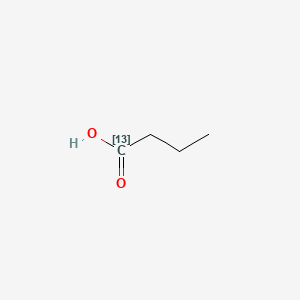

IUPAC Name |

(113C)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERIUCNNQQJTOY-AZXPZELESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431003 | |

| Record name | Butyric acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38765-83-2 | |

| Record name | Butyric acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38765-83-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.